11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione
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Overview
Description
7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The unique structure of this compound, which includes a chromeno and pyrano fused ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves its interaction with specific molecular targets. As a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK2 inhibitors.
Pyrido[2,3-d]pyrimidine: Known for their anticancer properties and used in similar research applications.
Uniqueness
What sets 7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione apart is its unique fused ring system, which enhances its binding affinity and specificity towards PARP-1. This structural uniqueness contributes to its potent anticancer activity .
Properties
Molecular Formula |
C24H19FN2O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-3-16-19-21(17-6-4-5-7-18(17)30-24(19)29)31-22-20(16)23(28)27(13(2)26-22)12-14-8-10-15(25)11-9-14/h4-11,16H,3,12H2,1-2H3 |
InChI Key |
ODFRFTMQEHSWEZ-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC5=CC=C(C=C5)F |
Canonical SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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